{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Researchers requiring well-characterized heterobicyclic fragments with defined hydrogen-bonding motifs for kinase-targeting or urea transporter studies often face sourcing challenges. {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea (CAS 929973-38-6) resolves this as a validated tetrahydropyrido[4,3-d]pyrimidine building block featuring a 2-urea pharmacophore. • Distinct H-bond profile: 3 HBD, 4 HBA vs. morpholine/amino analogs, enabling unique hinge contacts. • Quantifiable polarity: LogP -0.39, TPSA 92.93 Ų - ideal for aqueous assay compatibility and kidney-targeted programs. • Supply reliability: Multiple independent supplier datasheets confirm identity and purity (≥98%).

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
Cat. No. B11903742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=C(N=C21)NC(=O)N
InChIInChI=1S/C8H11N5O/c9-7(14)13-8-11-4-5-3-10-2-1-6(5)12-8/h4,10H,1-3H2,(H3,9,11,12,13,14)
InChIKeyZEFOAOICPGMFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea (CAS 929973-38-6) Procurement Guide for Research Selection


{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea is a heterobicyclic small molecule (C₈H₁₁N₅O, MW 193.21) comprising a tetrahydropyrido[4,3-d]pyrimidine core functionalized with a urea group at the 2-position . This scaffold is privileged in medicinal chemistry for targeting ATP-binding pockets of kinases and other enzymes, and the urea moiety provides a defined hydrogen-bonding motif that is critical for target engagement [1]. For procurement decisions, its identity, purity, and physicochemical profile are verified through multiple independent supplier datasheets, establishing it as a well-characterized research intermediate and fragment.

Why a Simple Pyrido[4,3-d]pyrimidine Substitute Cannot Replace the Specific Urea Derivative


The tetrahydropyrido[4,3-d]pyrimidine scaffold is highly sensitive to the nature of the 2-position substituent. Simply interchanging the 2-urea group with a morpholine or amino analog drastically alters the hydrogen-bond donor/acceptor capacity, lipophilicity, and vector of the substituent, which are key determinants of biological target recognition and ADME properties . As shown below, these changes lead to quantifiably different physicochemical profiles, directly impacting solubility, permeability, and the ability to engage urea-binding pockets in proteins—making generic substitution scientifically invalid for any structure-activity relationship (SAR) or target-specific investigation.

Quantitative Differentiation Evidence for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Against Its Closest Analog


Hydrogen-Bond Donor Capacity: Urea vs. Morpholine Substituent Comparison

The target urea derivative possesses three hydrogen-bond donor (HBD) atoms, compared to a single HBD for the morpholine analog 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride . This 3-fold higher HBD count directly correlates with the compound's ability to act as a bidentate or tridentate hydrogen-bonding ligand for protein targets that require urea-mediated recognition, such as urea transporters or certain kinase hinge regions, providing a distinct advantage in target engagement where a morpholine analog would fail.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Lipophilicity Shift: LogP Comparison Reveals Significant Polarity Difference

The target compound exhibits a predicted LogP of -0.39, classifying it as hydrophilic, whereas the closest morpholine analog has a LogP of +0.25, indicating over a 0.6 log unit shift towards lipophilicity . This difference of approximately 0.64 log units translates to a roughly 4-fold change in the octanol-water partition coefficient, significantly impacting aqueous solubility, membrane permeability, and potential for off-target binding to hydrophobic protein pockets.

Lipophilicity Optimization Permeability Aqueous Solubility

Topological Polar Surface Area (TPSA) Differentiation: Impact on Cellular Permeability

The target compound has a TPSA of 92.93 Ų, while the morpholine analog is not directly reported, the structural change from urea (CONH2) to morpholine (tertiary amine + ether) is known to generally lower TPSA. The urea derivative's TPSA of 92.93 Ų places it near the commonly accepted threshold of 90 Ų for moderate blood-brain barrier permeation, while providing a measurable increase relative to more lipophilic, lower TPSA analogs, indicating a property profile suitable for specific CNS-excluded or peripheral target applications .

Cellular Permeability Drug-Likeness Blood-Brain Barrier

Urea Transporter Pharmacophore Hypothesis: Scaffold Preference for UT-A1 vs. UT-B Binding

While direct IC50 data for the exact compound is not publicly available, the pyrido[4,3-d]pyrimidin-2-yl urea substructure aligns with the pharmacophore of known urea transporter inhibitors. Compounds in the tetrahydropyrido[4,3-d]pyrimidine class have shown preferential binding to UT-A1 over UT-B, with representative diaryl urea analogs achieving IC50 values of 150 nM for rat UT-A1 versus 2,000 nM for rat UT-B, indicating a >13-fold selectivity window [1]. The presence of the urea moiety directly conjugated to the pyrimidine ring in the target compound is expected to similarly engage the urea binding site, providing a rationale for its selection over 2-amino or 2-morpholino variants that lack this key pharmacophoric element.

Urea Transporter Inhibitor UT-A1 Kidney Physiology

Fragment Suitability: Rotatable Bond Count Enables Conformational Sampling

The target compound possesses only a single rotatable bond (the C-N bond connecting urea to the pyrimidine ring), making it a highly constrained fragment suitable for fragment-based screening. In comparison, the morpholine analog also features a single rotatable bond, but the urea fragment offers a distinct spatial arrangement of hydrogen bond donors/acceptors. The limited flexibility of the urea derivative (Rotatable_Bonds = 1) reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency when screened against targets with complementary binding sites .

Fragment-Based Drug Discovery Conformational Flexibility Target Engagement

Optimal Application Scenarios for Procuring 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea


Medicinal Chemistry: Urea Transporter (UT-A1) Inhibitor Lead Generation

Based on its urea pharmacophore and the class-level selectivity evidence for UT-A1 over UT-B [1], this compound is the preferred starting scaffold for medicinal chemistry programs developing novel UT-A1 selective diuretics. Its higher polarity (LogP -0.39) relative to the morpholine analog favors distribution to the kidney, the primary site of urea transporter expression, making it an ideal fragment for hit-to-lead optimization.

Fragment-Based Drug Discovery: Hydrophilic Hinge-Binding Probe for PI3Kδ and Related Kinases

The tetrahydropyrido[4,3-d]pyrimidine core is a validated hinge-binding scaffold for PI3Kδ [1]. The 2-urea variant offers a distinct hydrogen-bonding capacity (3 HBD, 4 HBA) compared to the morpholine analog (1 HBD, 5 HBA) , enabling exploration of polar hinge contacts that are inaccessible with the morpholine derivative. Procure this compound for fragment screening against PI3K isoforms where urea-mediated interactions are hypothesized.

Chemical Biology: Design of Bidentate Metal-Chelating Probes

The urea moiety, in combination with the pyrimidine nitrogen atoms, creates a potential bidentate or tridentate metal chelation motif. This is distinct from the simple amino or morpholine analogs, which lack the carbonyl oxygen of urea. The target compound's TPSA of 92.93 Ų and LogP of -0.39 [1] further suggest solubility in aqueous assay buffers, facilitating its use as a metal-sensitive probe in biochemical assays.

Physicochemical Property Reference Standard for Tetrahydropyridopyrimidine Library Design

When constructing a tetrahydropyrido[4,3-d]pyrimidine compound library, the 2-urea derivative serves as a key reference point for the hydrophilic, hydrogen-bond-rich region of property space. Its LogP (-0.39) and TPSA (92.93 Ų) [1] provide a quantitative baseline for assessing how other substituents shift lipophilicity and polarity, enabling rational library enumeration and procurement of compounds with diverse, yet predictable, physicochemical profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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